4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
A study on the synthesis of derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, related to the compound , has demonstrated their potential antimicrobial activity. These derivatives, containing hydrazide, pyrrole, and chloroquinoxaline moieties, were synthesized and tested against various microbial strains. Notably, five compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, while three compounds showed significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Structural and Electronic Studies
Another research focused on the spectroscopic, structural, and electronic properties of butanoic acid derivatives, providing insights into their reactivity and potential as nonlinear optical materials. This study employed both experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations, highlighting the stability and charge delocalization within the molecules through natural bond orbital (NBO) analysis. Theoretical UV-Visible spectra analyzed using the TD-DFT method suggested these compounds as candidates for nonlinear optical materials due to their dipole moment and first hyperpolarizability values (Vanasundari et al., 2018).
Inhibitory Activity and Hydrolysis Products
Research on the synthesis of 2-amino-4-{3-(carboxymethyl)phenoxyphosphoryl}butanoic acid, an inhibitor of γ-glutamyl transpeptidase, demonstrated an improved synthetic route with an increased yield from inexpensive starting materials. The study also evaluated the inhibitory activity of potential hydrolysis products, confirming that the parent compound is the active inhibitor (Watanabe et al., 2017).
Heterocyclic Compounds with Biological Activity
Another study explored the use of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid in the synthesis of new heterocyclic compounds, potentially with antimicrobial and antifungal activities. The reactions led to various derivatives, including pyridazinone, with some showing promising biological activities (Sayed et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
4-(2-phenoxyethylamino)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c14-12(15)7-4-8-13-9-10-16-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHZFBZZQDOBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNCCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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